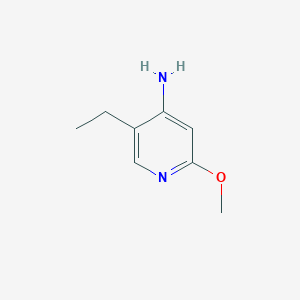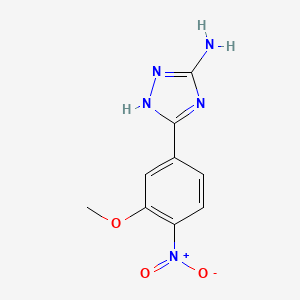
5-Amino-3-(3-methoxy-4-nitrophenyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-(3-methoxy-4-nitrophenyl)-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(3-methoxy-4-nitrophenyl)-1H-1,2,4-triazole typically involves the reaction of 3-methoxy-4-nitroaniline with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride (POCl3), to yield the desired triazole compound. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or acetic acid, for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-3-(3-methoxy-4-nitrophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group, leading to the formation of diamino derivatives.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or iodine (I2) in the presence of a catalyst.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Diamino derivatives.
Substitution: Halogenated or alkylated triazole derivatives.
Aplicaciones Científicas De Investigación
5-Amino-3-(3-methoxy-4-nitrophenyl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance or enhanced mechanical strength.
Mecanismo De Acción
The mechanism of action of 5-Amino-3-(3-methoxy-4-nitrophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For instance, in its potential anticancer application, the compound may inhibit enzymes such as topoisomerases, which are essential for DNA replication and cell division. By binding to these enzymes, the compound can prevent cancer cells from proliferating, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-1,3,4-thiadiazole-2-thiol: Known for its antimicrobial properties.
2-Amino-1,3,4-oxadiazole derivatives: Exhibits a broad spectrum of biological activities, including antibacterial and antifungal properties.
2-Aminothiazole derivatives: Used in medicinal chemistry for their diverse therapeutic roles.
Uniqueness
5-Amino-3-(3-methoxy-4-nitrophenyl)-1H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H9N5O3 |
|---|---|
Peso molecular |
235.20 g/mol |
Nombre IUPAC |
5-(3-methoxy-4-nitrophenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H9N5O3/c1-17-7-4-5(2-3-6(7)14(15)16)8-11-9(10)13-12-8/h2-4H,1H3,(H3,10,11,12,13) |
Clave InChI |
RYLYDUOCVUJAJE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C2=NC(=NN2)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Methoxycarbonyl)-5-nitrothieno[2,3-b]pyridine 7-oxide](/img/structure/B13686722.png)
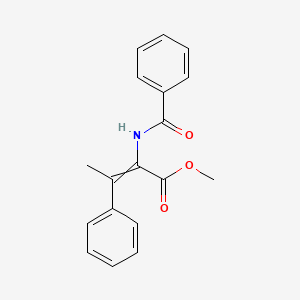
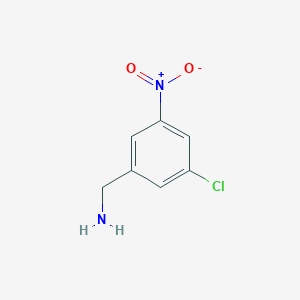
![Ethyl 8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13686749.png)
![4-Methyl-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13686755.png)
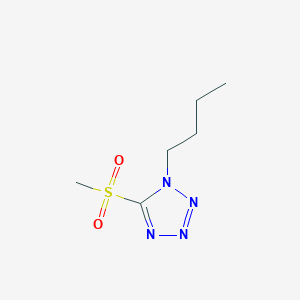
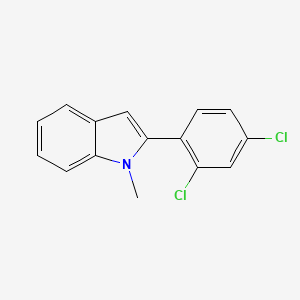
![Bicyclo[2.2.2]octa-2,5-diene-2,3-dicarboxylic acid](/img/structure/B13686783.png)

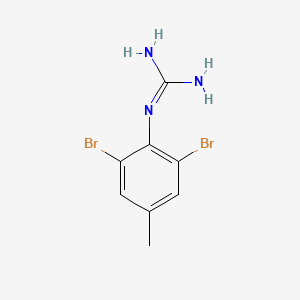
![8-Boc-6-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13686811.png)
![6,8-Dichloro-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13686814.png)
![1-[3-Bromo-4-(trifluoromethoxy)phenyl]guanidine](/img/structure/B13686815.png)
